N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
Description
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride (CAS 187037-23-6) is a polyamine derivative with the molecular formula C₇H₂₀N₄·4HCl and a molecular weight of 306.1 g/mol . It is a tetrahydrochloride salt characterized by multiple primary and secondary amine groups, making it a potent chelator of metal ions such as Ca²⁺, Mg²⁺, and Fe³⁺. This compound is highly soluble in water and is widely used in biochemical and physiological experiments to study metal ion-dependent processes, stabilize enzymes, and remove interfering metal ions from solutions .
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]propane-1,3-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-1-4-10-6-7-11-5-3-9;;;;/h10-11H,1-9H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWFIMADVGTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCNCCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H24Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436175 | |
| Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187037-23-6 | |
| Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanoethylation of Ethylenediamine
The synthesis begins with the cyanoethylation of ethylenediamine using acrylonitrile. This step forms N,N'-bis(cyanoethyl)ethylenediamine , a critical intermediate. The reaction occurs in a monohydric alcohol solvent (e.g., methanol or ethanol) at 50–80°C under reflux conditions. The absence of water in this step minimizes side reactions, achieving a selectivity exceeding 95% .
Key parameters:
-
Molar ratio: Ethylenediamine to acrylonitrile is maintained at 1:2 to prevent over-alkylation.
-
Solvent: Alcohols enhance solubility and reaction kinetics.
-
Temperature control: Elevated temperatures accelerate the reaction but require careful monitoring to avoid polymerization of acrylonitrile.
Catalytic Hydrogenation
The intermediate undergoes hydrogenation using Raney nickel as a catalyst in the presence of a solid alkali (e.g., sodium hydroxide). This step reduces the cyano groups to primary amines, yielding N,N'-bis(3-aminopropyl)ethylenediamine .
Reaction conditions:
-
Pressure: 2–4 MPa hydrogen pressure.
-
Temperature: 80–120°C.
-
Catalyst loading: 5–10% w/w of Raney nickel relative to the intermediate.
The solid alkali neutralizes hydrochloric acid generated during subsequent salt formation, eliminating the need for post-reaction neutralization steps.
Industrial Production Methods
Batch vs. Continuous Reactors
Industrial synthesis employs batch reactors for small-scale production, while continuous-flow systems are preferred for large-scale manufacturing. Continuous systems offer:
Solvent and Catalyst Recycling
Monohydric alcohols and Raney nickel are recycled through distillation and filtration, respectively. This reduces raw material costs by 40–50% and minimizes waste generation.
Catalytic Systems and Optimization
Raney Nickel Modifications
Lithium hydroxide-modified Raney nickel improves hydrogenation efficiency by enhancing catalyst stability and reducing deactivation. This modification increases yield to 85–90% , compared to 60–70% with unmodified catalysts.
Alternative Catalysts
-
Palladium on carbon (Pd/C): Tested for hydrogenation but shows lower selectivity (<80%) due to over-reduction side products.
-
Homogeneous catalysts: Rhodium complexes are explored but remain cost-prohibitive for industrial use.
Purification Techniques
Crystallization
The tetrahydrochloride salt is purified via recrystallization from ethanol-water mixtures. This step removes unreacted amines and inorganic residues, achieving ≥98% purity .
Chromatographic Methods
Ion-exchange chromatography is employed for high-purity applications (e.g., pharmaceutical intermediates), though it is less cost-effective for bulk production.
Comparative Analysis of Methodologies
Table 1: Comparison of Synthetic Approaches
Environmental and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: Where the amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of any oxidized forms back to amines.
Substitution: Nucleophilic substitution reactions where the amine groups can react with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield nitroso or nitro derivatives.
Reduction: Typically regenerates the original amine groups.
Substitution: Produces substituted amine derivatives.
Scientific Research Applications
Biochemical Research
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride is primarily utilized in biochemical research, particularly in proteomics. It acts as a stabilizing agent for proteins and enzymes, enhancing their activity and stability under various conditions.
Case Study: Protein Stabilization
In a study focusing on enzyme activity, researchers found that the addition of this compound improved the thermal stability of certain enzymes by up to 30%, allowing for more efficient reactions at elevated temperatures. This property is crucial for industrial applications where enzymes are subjected to harsh conditions.
Pharmaceutical Development
This compound is also significant in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. Its ability to form stable complexes with metal ions makes it valuable in drug formulation.
Table 1: Applications in Pharmaceutical Development
| Application | Description |
|---|---|
| Drug Formulation | Used as a stabilizer and complexing agent |
| Synthesis of Bioactive Compounds | Acts as an intermediate in the production of pharmaceuticals |
Material Science
In material science, this compound is utilized in the development of polymers and composite materials. It enhances adhesion properties and improves mechanical strength.
Case Study: Polymer Adhesion
A study published in a materials science journal demonstrated that incorporating this compound into epoxy resins significantly increased adhesion to metal substrates, improving durability and performance in construction applications.
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for various assays, including those targeting amino acids and peptides. Its ability to react with specific functional groups allows for the detection and quantification of biomolecules.
Table 2: Analytical Applications
| Methodology | Application |
|---|---|
| Chromatography | Used as a derivatizing agent for amino acid analysis |
| Spectroscopy | Enhances signal intensity in spectroscopic measurements |
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Target Compound :
- Structure: Ethylenediamine backbone substituted with a 2-aminoethyl group and a 3-aminopropyl group.
- Formula : C₇H₂₀N₄·4HCl.
Similar Compounds :
Spermine Tetrahydrochloride (CAS 306-67-2): Structure: N,N'-Bis(3-aminopropyl)-1,4-butanediamine tetrahydrochloride. Formula: C₁₀H₃₀N₄·4HCl. Key Difference: Longer butanediamine backbone compared to ethylenediamine in the target compound .
N,N′-Bis(3-aminopropyl)ethylenediamine (4A): Structure: Ethylenediamine backbone with two 3-aminopropyl substituents. Formula: C₁₀H₂₆N₄. Key Difference: Symmetrical substitution with two identical 3-aminopropyl groups, unlike the asymmetric substitution in the target compound .
N,N′-Bis(2-aminoethyl)-1,3-propanediamine (4A-3P): Structure: 1,3-Propanediamine backbone with two 2-aminoethyl groups. Formula: C₇H₂₀N₄. Key Difference: Propanediamine backbone instead of ethylenediamine, altering spatial flexibility .
Physicochemical Properties
| Property | Target Compound | Spermine Tetrahydrochloride | 4A | 4A-3P |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 306.1 | 348.2 | 210.3 | 174.3 |
| Solubility | Highly water-soluble | Water-soluble | Moderate in polar solvents | Moderate in polar solvents |
| Chelation Capacity | Strong for divalent ions | Strong for DNA stabilization | Moderate | Weak |
| Applications | Metal ion removal, enzyme stabilization | Nucleic acid condensation | Polymer crosslinking | Membrane fabrication |
Functional and Application Differences
Target Compound :
Spermine Tetrahydrochloride :
- 4A and 4A-3P: Used in polyamide thin-film composite membranes for organic solvent nanofiltration. Their symmetrical structures enhance crosslinking efficiency with terephthaloyl chloride .
Research Findings and Industrial Relevance
- The asymmetric structure of the target compound provides selective chelation advantages over symmetrical polyamines like spermine, which non-specifically bind biomolecules .
- In membrane science, ethylenediamine-based compounds (e.g., 4A) exhibit superior mechanical stability compared to propanediamine derivatives (e.g., 4A-3P) due to shorter backbone length .
Biological Activity
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride (commonly referred to as AEAPTMS) is a polyamine compound with various biological activities and applications in research and industry. This article provides a comprehensive overview of its biological activity, including toxicity studies, antimicrobial properties, and potential applications.
- Molecular Formula : C7H24Cl4N4
- Molecular Weight : 306.10 g/mol
- CAS Number : 187037-23-6
AEAPTMS is characterized by its tetrahydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various biological applications .
Toxicity Studies
AEAPTMS has been subjected to several toxicity assessments to evaluate its safety profile:
- Acute Toxicity : In a study involving rats, the acute oral toxicity was determined with an LD50 of 2.4 g/kg. Dermal toxicity was assessed with an LD50 of 16 ml/kg in rabbits, indicating moderate skin irritation potential .
- Repeated Dose Toxicity : A combined repeated dose toxicity test with reproductive/developmental screening showed no significant systemic effects at doses up to 500 mg/kg body weight per day (NOAEL). Clinical signs included mild irritation, but no adverse effects on body weight or organ function were observed .
- Genotoxicity : Various in vitro and in vivo assays (Ames test, micronucleus assay) indicated no genotoxic potential for AEAPTMS, suggesting it does not pose a mutagenic risk at tested concentrations .
| Study Type | Result |
|---|---|
| Acute Oral Toxicity | LD50 = 2.4 g/kg |
| Dermal Toxicity | LD50 = 16 ml/kg |
| NOAEL | 500 mg/kg bw/day |
| Genotoxicity | Negative in multiple assays |
Antimicrobial Properties
AEAPTMS exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism primarily involves disrupting bacterial cell membranes due to its cationic nature:
- Minimum Inhibitory Concentration (MIC) studies show that AEAPTMS can effectively inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's positive charge allows it to interact with negatively charged bacterial membranes, leading to cell lysis .
- In comparative studies, AEAPTMS demonstrated superior antimicrobial efficacy compared to standard chelating agents like EDTA and DTPA at similar concentrations .
Application in Proteomics Research
AEAPTMS is utilized in proteomics for its ability to stabilize proteins and enhance their solubility during purification processes. It acts as a buffer component that maintains pH stability and prevents protein aggregation .
Potential Use in Drug Development
Recent studies have explored the use of AEAPTMS as a drug delivery agent due to its ability to encapsulate therapeutic compounds and facilitate their transport across cellular membranes. This property is particularly beneficial in targeting resistant bacterial strains .
Q & A
Q. What are the primary research applications of N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride in biochemical studies?
This polyamine tetrahydrochloride is commonly used as a crosslinking agent in bioconjugation reactions, particularly for coupling biomolecules (e.g., proteins, antibodies) to solid supports or other ligands. Its multiple amine groups enable efficient covalent bonding via carbodiimide-mediated reactions (e.g., EDC/NHS chemistry) . It is also employed in 3D bioprinting and protein derivatization due to its ability to stabilize tertiary structures .
Q. How should researchers assess the purity and stability of this compound in experimental settings?
Purity can be validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Elemental analysis is critical for confirming chloride content in the tetrahydrochloride form. Stability testing should include thermogravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation under varying temperatures (e.g., -20°C for long-term storage) and light exposure .
Q. What protocols are recommended for preparing stock solutions of this compound?
Dissolve the compound in deionized water or PBS (pH 7.4) at concentrations ≤10 mM to prevent precipitation. Filter-sterilize using a 0.22 µm membrane and aliquot into small volumes to avoid freeze-thaw cycles. Adjust pH to 6.5–7.5 using NaOH/HCl to maintain amine reactivity .
Advanced Research Questions
Q. How can conjugation efficiency be optimized when using this compound in protein labeling?
Key parameters include:
- Molar Ratio : A 10:1 (crosslinker:protein) ratio minimizes aggregation while ensuring sufficient binding.
- pH : Maintain pH 7.5–8.5 to deprotonate amine groups without denaturing proteins.
- Reaction Time : 2–4 hours at 4°C reduces nonspecific binding. Post-conjugation, purify via size-exclusion chromatography or dialysis to remove excess crosslinker .
Q. What strategies address contradictions in reported reaction yields for this compound in bioconjugation?
Discrepancies often arise from variations in buffer composition (e.g., Tris buffers inhibit carbodiimide reactions) or residual salts. Standardize protocols using phosphate or HEPES buffers and pre-purify the compound via ion-exchange chromatography. Include negative controls (e.g., omitting EDC) to quantify nonspecific binding .
Q. How does the compound’s structure influence its interaction with nucleic acids or polysaccharides?
The branched amine groups enable electrostatic interactions with negatively charged DNA/RNA, but over-protonation at low pH (<6) can cause precipitation. For polysaccharide conjugation (e.g., heparin), optimize activation with periodate oxidation before crosslinking .
Methodological Considerations
Q. What analytical techniques are critical for characterizing reaction intermediates involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
